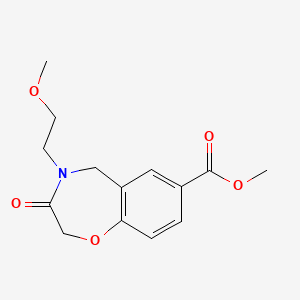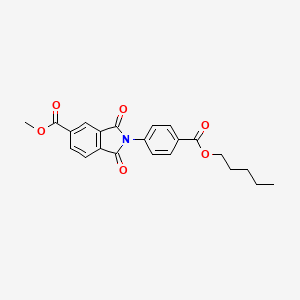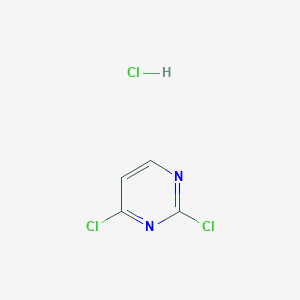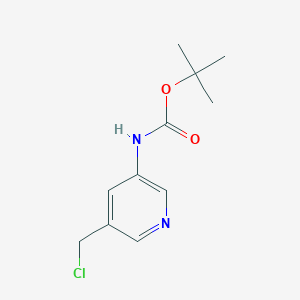![molecular formula C10H11NO4 B2380664 4-[(メトキシカルボニル)アミノ]-2-メチル安息香酸 CAS No. 1248431-74-4](/img/structure/B2380664.png)
4-[(メトキシカルボニル)アミノ]-2-メチル安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid, featuring a methoxycarbonyl group and an amino group attached to the benzene ring
科学的研究の応用
4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals .
作用機序
Target of Action
It’s known that similar compounds interact with amino acid residues that can donate a pair of electrons to the boron .
Mode of Action
Related compounds are known to participate in suzuki–miyaura (sm) cross-coupling reactions, which involve the formation of carbon–carbon bonds . This process involves the oxidative addition of formally electrophilic organic groups to palladium, followed by transmetalation, where formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound can be synthesized via borylation, oxidation, nitration, esterification, and hydrogenation . These processes could potentially affect various biochemical pathways.
Pharmacokinetics
The molecular weight of a related compound, benzoic acid, 4-amino-, methyl ester, is 1511626 , which could potentially influence its bioavailability.
Result of Action
It’s known that similar compounds are used in the preparation of a wide variety of natural products and biologically active compounds .
Action Environment
The success of suzuki–miyaura (sm) cross-coupling reactions, which 4-[(methoxycarbonyl)amino]-2-methylbenzoic acid may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化学分析
Cellular Effects
Similar compounds can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
The metabolic pathways involving 4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid are not well characterized. The compound could potentially interact with various enzymes or cofactors, and could influence metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid is not well characterized. The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid typically involves the esterification of 4-amino-2-methylbenzoic acid with methoxycarbonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxymethyl derivatives. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .
類似化合物との比較
Similar Compounds
2-Amino-4-(methoxycarbonyl)benzoic acid: Similar in structure but with the amino group in a different position.
4-Methoxycarbonylphenylboronic acid: Contains a boronic acid group instead of an amino group.
Methyl 3-amino-4-carboxybenzoate: Similar structure with a carboxylic acid group instead of a methoxycarbonyl group
Uniqueness
4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable in various synthetic and research applications .
特性
IUPAC Name |
4-(methoxycarbonylamino)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-5-7(11-10(14)15-2)3-4-8(6)9(12)13/h3-5H,1-2H3,(H,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJPYOSRYADVGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2380587.png)



![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2380595.png)

![N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide](/img/structure/B2380598.png)
![[2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine](/img/structure/B2380599.png)



